

# AZD8055: A Technical Guide to a Selective, ATP-Competitive mTOR Kinase Inhibitor

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## Compound of Interest

Compound Name: MY17

Cat. No.: B15581785

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Disclaimer: Initial searches for a selective mTOR inhibitor specifically named "MY17" did not yield a clearly identifiable, single compound with sufficient public data for a technical whitepaper. However, the compound AZD8055, referenced in some literature as R17, is a well-characterized, potent, and selective mTOR inhibitor that aligns with the core request. This guide will focus on AZD8055 as a representative example of a second-generation, ATP-competitive mTOR inhibitor.

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[1][2] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4] While first-generation allosteric inhibitors like rapamycin only partially inhibit mTORC1, second-generation ATP-competitive inhibitors have been developed to target the kinase domain directly, thereby inhibiting both mTORC1 and mTORC2 for a more comprehensive pathway blockade.[4][5]

AZD8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of mTOR kinase.[3][4] It effectively inhibits both mTORC1 and mTORC2, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of autophagy.[4][6] With high selectivity against other kinases, particularly class I PI3K

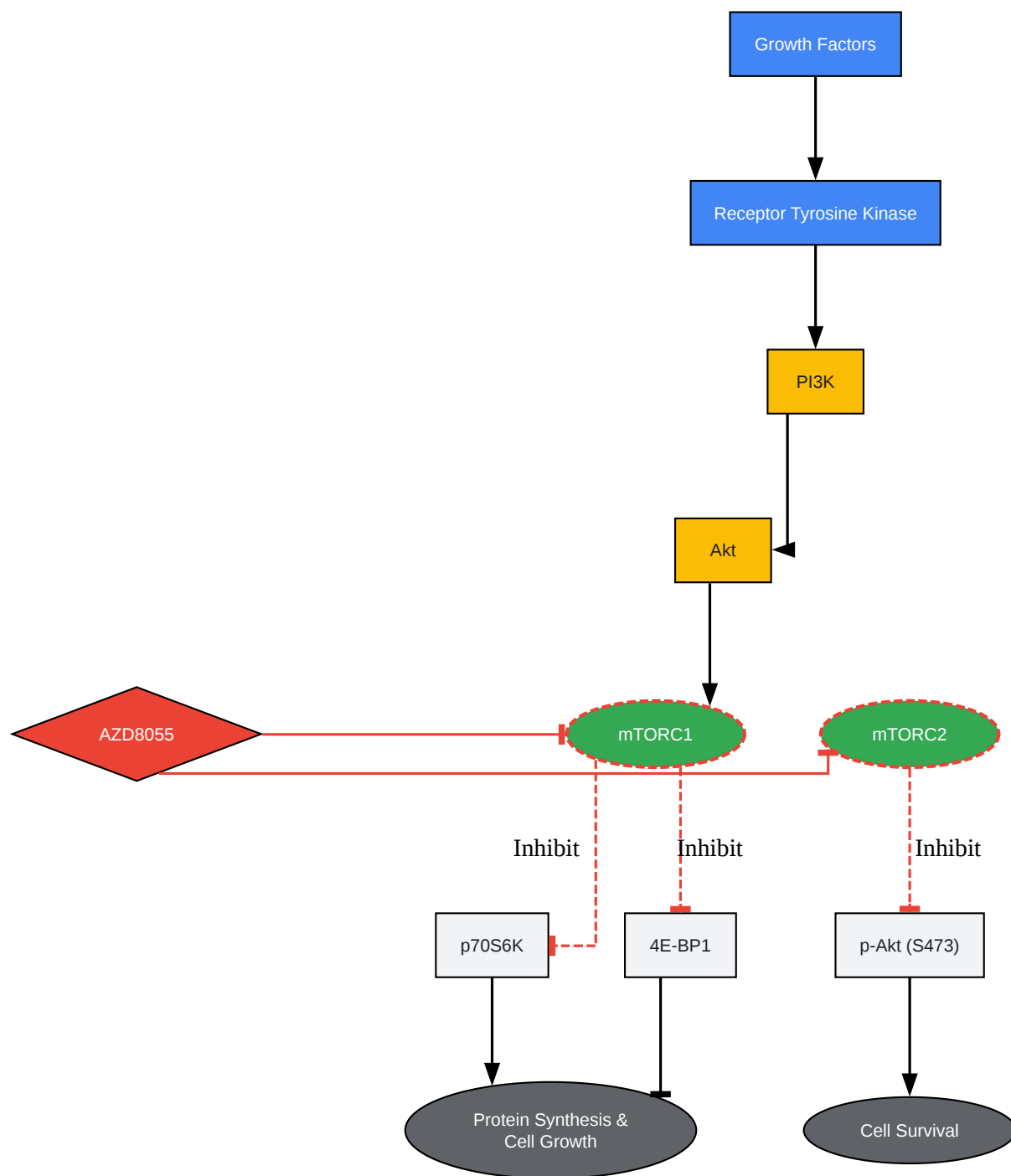
isoforms, AZD8055 serves as a valuable tool for studying the mTOR pathway and as a candidate for therapeutic development.[\[4\]](#)[\[7\]](#)

## Mechanism of Action

AZD8055 exerts its function by directly competing with ATP at the catalytic site of the mTOR kinase domain.[\[4\]](#)[\[8\]](#) This mechanism allows it to inhibit the kinase activity of both mTORC1 and mTORC2 complexes.[\[3\]](#)

- **mTORC1 Inhibition:** By inhibiting mTORC1, AZD8055 prevents the phosphorylation of its key downstream substrates, including ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[\[4\]](#) This leads to a reduction in protein synthesis and cap-dependent translation.[\[4\]](#)[\[9\]](#) Notably, AZD8055 inhibits the rapamycin-resistant phosphorylation sites (Thr37/46) on 4E-BP1.[\[4\]](#)
- **mTORC2 Inhibition:** Unlike rapamycin and its analogs (rapalogs), AZD8055 also inhibits mTORC2 activity. This prevents the phosphorylation of Akt at Serine 473 (Ser473), a key event for full Akt activation.[\[3\]](#)[\[4\]](#) Blocking this pathway avoids the feedback activation of Akt that is often observed with rapalog-based therapies.[\[10\]](#)

The dual inhibition of mTORC1 and mTORC2 results in a broad suppression of the mTOR signaling network, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[\[1\]](#)[\[6\]](#)



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**Caption:** AZD8055 ATP-competitively inhibits both mTORC1 and mTORC2 complexes.

## Quantitative Data

### Biochemical Activity & Selectivity

AZD8055 is a highly potent inhibitor of mTOR kinase. Its selectivity is a key feature, demonstrating minimal activity against the closely related class I PI3K isoforms and a wide panel of other kinases.[\[4\]](#)

| Target               | Assay Type               | IC50 (nM)                             | Selectivity vs. mTOR | Reference                                |
|----------------------|--------------------------|---------------------------------------|----------------------|--|
| mTOR (native enzyme) | ELISA-based kinase assay | $0.8 \pm 0.2$                         | -                    | <a href="#">[3]</a>                      |
| mTOR (recombinant)   | Kinase Assay             | $0.13 \pm 0.05$                       | -                    | <a href="#">[2]</a>                      |
| PI3K $\alpha$        | Kinase Assay             | >1,000                                | ~1,000-fold          | <a href="#">[4]</a> <a href="#">[11]</a> |
| PI3K $\beta$         | Kinase Assay             | >1,000                                | ~1,000-fold          | <a href="#">[11]</a>                     |
| PI3K $\gamma$        | Kinase Assay             | >1,000                                | ~1,000-fold          | <a href="#">[11]</a>                     |
| PI3K $\delta$        | Kinase Assay             | >1,000                                | ~1,000-fold          | <a href="#">[11]</a>                     |
| DNA-PK               | Kinase Assay             | >1,000                                | ~1,000-fold          | <a href="#">[11]</a>                     |
| ATM                  | Kinase Assay             | >1,000                                | ~1,000-fold          | <a href="#">[11]</a>                     |
| Panel of 260 Kinases | Various                  | No significant activity at 10 $\mu$ M | High                 | <a href="#">[4]</a>                      |

### In Vitro Antiproliferative Activity

AZD8055 demonstrates potent, dose-dependent inhibition of cell growth across a diverse range of human cancer cell lines.

| Cell Line  | Cancer Type                   | IC50 (nM) | Reference |
|------------|-------------------------------|-----------|-----------|
| H838       | Lung Carcinoma                | 20        | [11]      |
| A549       | Lung Carcinoma                | 50        | [11]      |
| U87MG      | Glioblastoma                  | 53        | [11]      |
| A-375      | Melanoma                      | 120       | [2]       |
| MDA-MB-468 | Breast Cancer                 | 8         | [11]      |
| BT474c     | Breast Cancer                 | 19        | [7]       |
| PC3        | Prostate Cancer               | -         | [11]      |
| LoVo       | Colon Cancer                  | -         | [11]      |
| SW620      | Colon Cancer                  | -         | [11]      |
| PPTP Panel | Pediatric Cancers<br>(Median) | 24.7      | [12]      |

## In Vivo Antitumor Efficacy

Oral administration of AZD8055 leads to significant, dose-dependent tumor growth inhibition in various xenograft models.

| Xenograft Model   | Cancer Type     | Dosing Schedule          | Tumor Growth Inhibition (TGI) | Reference |
|-------------------|-----------------|--------------------------|-------------------------------|-----------|
| U87-MG            | Glioblastoma    | 5 mg/kg, BID, 10 days    | 48%                           | [3]       |
| U87-MG            | Glioblastoma    | 10 mg/kg, BID, 10 days   | 77%                           | [3]       |
| U87-MG            | Glioblastoma    | 20 mg/kg, QD, 10 days    | 85%                           | [3]       |
| PTEN+/-LKB1+/hypo | B-cell Lymphoma | 5 mg/kg, BID (with SAHA) | Complete TGI                  | [11]      |

## Phase I Clinical Trial & Pharmacokinetics

A Phase I study in patients with advanced solid tumors established the safety profile and pharmacokinetic parameters of AZD8055.

| Parameter                                     | Value                                     | Reference                                 |
|---|---|---|
| Maximum Tolerated Dose (MTD)                  | 90 mg BID (twice daily)                   | <a href="#">[10]</a> <a href="#">[13]</a> |
| Dose-Limiting Toxicities                      | Grade 3 reversible rises in transaminases | <a href="#">[13]</a>                      |
| Time to Max Concentration (t <sub>max</sub> ) | ~0.5 hours                                | <a href="#">[10]</a> <a href="#">[13]</a> |
| Elimination Half-life (t <sub>1/2</sub> )     | ~2.4 - 2.7 hours                          | <a href="#">[5]</a> <a href="#">[10]</a>  |
| Route of Administration                       | Oral                                      | <a href="#">[3]</a>                       |

## Experimental Protocols

### mTOR Kinase Inhibition Assay (ELISA-based)

This protocol describes the measurement of AZD8055's inhibitory activity on native mTOR immunoprecipitated from cells.

- **Cell Lysis:** HeLa cells are cultured to ~80% confluency, harvested, and lysed in a buffer containing protease and phosphatase inhibitors.
- **Immunoprecipitation:** The cell lysate is clarified by centrifugation. The supernatant is incubated with an anti-mTOR antibody overnight at 4°C, followed by incubation with Protein A/G beads to capture the mTOR complexes.
- **Kinase Reaction:** The immunoprecipitated mTOR beads are washed and resuspended in a kinase buffer. The reaction is initiated by adding ATP and a substrate (e.g., recombinant, inactive S6K1). The mixture is incubated at 30°C for a specified time.
- **ELISA Detection:** The reaction mixture is transferred to an ELISA plate pre-coated with an antibody against the substrate (S6K1). The phosphorylated substrate is detected using a

phospho-specific primary antibody (e.g., anti-phospho-S6K1 Thr389) and a horseradish peroxidase (HRP)-conjugated secondary antibody.

- **Data Analysis:** The signal is developed using a colorimetric HRP substrate and read on a plate reader. IC50 values are calculated by plotting the percentage of inhibition against a log scale of AZD8055 concentrations.

## Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of AZD8055 on the viability and proliferation of cancer cell lines.[\[6\]](#)

- **Cell Plating:** Cells (e.g., Hep-2) are seeded into 96-well plates at a density of  $5 \times 10^3$  cells per well and allowed to adhere overnight.[\[6\]](#)
- **Compound Treatment:** Cells are treated with a serial dilution of AZD8055 (e.g., 0.8 to 260  $\mu\text{g/L}$ ) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[\[6\]](#)
- **MTT Incubation:** After the treatment period, 10  $\mu\text{L}$  of MTT reagent (1 mg/ml) is added to each well, and the plate is incubated at 37°C for 4 hours.[\[6\]](#)
- **Formazan Solubilization:** The media is carefully removed, and 100  $\mu\text{L}$  of DMSO is added to each well to dissolve the formazan crystals.[\[6\]](#)
- **Data Acquisition:** The absorbance is measured at 490 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.

## Western Blotting for Phospho-protein Analysis

This protocol is used to assess the inhibition of mTORC1 and mTORC2 downstream signaling.[\[14\]](#)



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**Caption:** Standard workflow for Western blot analysis of mTOR pathway modulation.

- **Sample Preparation:** Cells are treated with various concentrations of AZD8055 for a defined period (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- **SDS-PAGE:** Equal amounts of protein (20-40 µg) are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.
- **Protein Transfer:** Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), phospho-S6, total Akt, total S6, and a loading control like β-actin).[\[14\]](#)
- **Washing and Secondary Antibody:** The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After final washes, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system.
- **Analysis:** Band intensities are quantified using densitometry software. Phospho-protein levels are normalized to their respective total protein levels.

## Conclusion

AZD8055 is a highly potent and selective ATP-competitive inhibitor of mTOR, effectively targeting both mTORC1 and mTORC2 complexes. Its ability to overcome the limitations of first-generation rapalogs, such as incomplete mTORC1 inhibition and feedback activation of Akt, makes it a powerful research tool and a prototype for second-generation mTOR-targeted therapies. The comprehensive data from biochemical, in vitro, and in vivo studies confirm its mechanism of action and demonstrate significant antitumor activity across a range of cancer



models. While clinical development has faced challenges, the technical profile of AZD8055 provides a robust foundation for understanding the biological consequences of dual mTORC1/2 inhibition.

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